molecular formula C11H10N2O2 B14002722 1-Benzyl-3-nitro-1h-pyrrole CAS No. 18159-11-0

1-Benzyl-3-nitro-1h-pyrrole

Cat. No.: B14002722
CAS No.: 18159-11-0
M. Wt: 202.21 g/mol
InChI Key: HZDRORMSKAGKHF-UHFFFAOYSA-N
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Description

1-Benzyl-3-nitro-1h-pyrrole is a heterocyclic aromatic organic compound It is characterized by a pyrrole ring substituted with a benzyl group at the first position and a nitro group at the third position

Preparation Methods

The synthesis of 1-Benzyl-3-nitro-1h-pyrrole can be achieved through several routes. One common method involves the nitration of 1-benzylpyrrole using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

1-Benzyl-3-nitro-1h-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

Major products formed from these reactions include 1-benzyl-3-amino-1h-pyrrole and 1-benzyl-3-oxo-1h-pyrrole, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-nitro-1h-pyrrole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-nitro-1h-pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

1-Benzyl-3-nitro-1h-pyrrole can be compared with other similar compounds such as:

    1-Benzyl-3-amino-1h-pyrrole: This compound has an amino group instead of a nitro group, resulting in different chemical reactivity and biological properties.

    1-Benzyl-3-oxo-1h-pyrrole:

    1-Benzyl-3-methyl-1h-pyrrole: The methyl group substitution leads to variations in the compound’s physical and chemical properties.

Properties

CAS No.

18159-11-0

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-benzyl-3-nitropyrrole

InChI

InChI=1S/C11H10N2O2/c14-13(15)11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

HZDRORMSKAGKHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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